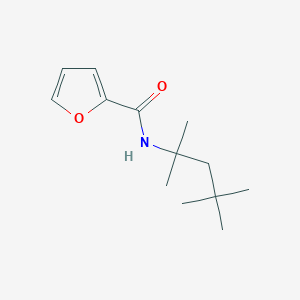
1,5-bis(4-chlorophenyl)-3-methyl-1,5-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-bis(4-chlorophenyl)-3-methyl-1,5-pentanedione, also known as dibenzoylmethane (DBM), is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DBM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 367.26 g/mol. DBM has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mecanismo De Acción
The mechanism of action of DBM is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. DBM has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as COX-2 and MMP-9. DBM has also been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DBM has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DBM can inhibit cell proliferation and induce apoptosis in cancer cells. DBM has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that DBM can protect against neurodegeneration and reduce the severity of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages as a research tool, including its low toxicity, high solubility, and ease of synthesis. However, DBM also has several limitations, including its instability in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on DBM. One area of research is the development of novel DBM derivatives with improved properties, such as increased stability and specificity. Another area of research is the investigation of the potential applications of DBM in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the mechanism of action of DBM and its potential applications in various fields of scientific research.
Métodos De Síntesis
DBM can be synthesized through the reaction of benzoyl chloride with acetone in the presence of an acid catalyst. This reaction produces a mixture of isomers, with DBM being the major product. The synthesis of DBM can be further optimized by modifying the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential applications in various fields of scientific research. In medicine, DBM has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties. In biology, DBM has been studied for its ability to modulate gene expression and regulate cell proliferation. In chemistry, DBM has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Propiedades
IUPAC Name |
1,5-bis(4-chlorophenyl)-3-methylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O2/c1-12(10-17(21)13-2-6-15(19)7-3-13)11-18(22)14-4-8-16(20)9-5-14/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAFHIBKQPFNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-nitrobenzyl)oxy]benzyl}morpholine](/img/structure/B5700934.png)

![4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5700941.png)



![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-chlorophenoxy)acetohydrazide](/img/structure/B5700993.png)
![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)
![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)

![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)
